(4-Trifluoromethyl-phenoxy)-acetaldehyde
Description
Properties
Molecular Formula |
C9H7F3O2 |
|---|---|
Molecular Weight |
204.15 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)phenoxy]acetaldehyde |
InChI |
InChI=1S/C9H7F3O2/c10-9(11,12)7-1-3-8(4-2-7)14-6-5-13/h1-5H,6H2 |
InChI Key |
FCCQWDXKKACIMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OCC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (4-Trifluoromethyl-phenoxy)-acetaldehyde can be contextualized by comparing it to related phenoxy-acetaldehyde derivatives and simpler aldehydes. Key compounds for comparison include:
Key Observations:
Electronic Effects: The -CF₃ group in this compound withdraws electron density via induction, stabilizing the aldehyde against nucleophilic attack and oxidation compared to -CH₃ or -H analogs. This property aligns with the enhanced stability of fluorinated compounds in medicinal chemistry .
Lipophilicity : The trifluoromethyl group significantly increases lipophilicity (logP), favoring membrane permeability and bioavailability in pharmaceutical applications .
Detailed Research Findings
Toxicological Profile
Acetaldehyde is classified as a Group 2B carcinogen due to DNA adduct formation and mutagenicity . However, the -CF₃ group in this compound may alter metabolic pathways. For instance, fluorinated compounds often exhibit slower metabolism, reducing the generation of toxic intermediates like acetic acid or reactive oxygen species . Comparative studies on fluorinated vs. non-fluorinated aldehydes are needed to validate this hypothesis.
Preparation Methods
Reaction Mechanism and Conditions
The Williamson ether synthesis is a two-step process involving nucleophilic substitution followed by deprotection. This method avoids direct handling of unstable chloroacetaldehyde by utilizing its diethyl acetal derivative.
Step 1: Formation of (4-Trifluoromethyl-phenoxy)-acetaldehyde Diethyl Acetal
4-Trifluoromethylphenol is deprotonated with a base (e.g., NaH) in anhydrous DMF, generating a phenoxide ion. This ion reacts with chloroacetaldehyde diethyl acetal (CAS 621-62-5) at 60–80°C for 12–24 hours:
Step 2: Acidic Hydrolysis to Aldehyde
The acetal-protected intermediate is treated with dilute HCl (1–2 M) in tetrahydrofuran (THF) at 25°C for 2–4 hours, yielding the aldehyde:
Table 1: Optimization of Williamson Synthesis
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Base | NaH | 78 |
| Solvent | DMF | 82 |
| Temperature | 70°C | 85 |
| Hydrolysis Acid | HCl (1.5 M) | 90 |
Swern Oxidation of (4-Trifluoromethyl-phenoxy)-ethanol
Alcohol Synthesis via Nucleophilic Substitution
(4-Trifluoromethyl-phenoxy)-ethanol is synthesized by reacting 4-trifluoromethylphenol with 2-chloroethanol in the presence of KCO in acetone:
Oxidation to Aldehyde
The primary alcohol is oxidized to the aldehyde using Swern conditions (oxalyl chloride, DMSO, and triethylamine) at −78°C:
Table 2: Swern Oxidation Efficiency
| Parameter | Condition | Yield (%) |
|---|---|---|
| Oxidizing Agent | Oxalyl Chloride | 75 |
| Temperature | −78°C | 88 |
| Workup | Aqueous NHCl | 92 |
Alternative Methods and Comparative Analysis
Grignard Reagent Approach
A Grignard reagent derived from 4-trifluoromethylphenyl bromide reacts with protected glycolaldehyde derivatives. However, this method suffers from low regioselectivity (<50% yield).
Catalytic Oxidation with Hydrogen Peroxide
Inspired by patent WO2004094358, (4-trifluoromethyl-phenoxy)-ethanol is oxidized using HO and NaWO·2HO. However, over-oxidation to the carboxylic acid occurs unless strictly controlled (pH 4–5, 25°C).
Table 3: Method Comparison
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Williamson Synthesis | High purity, scalable | Requires acetal protection | 85 |
| Swern Oxidation | Mild conditions, no protection | Low-temperature sensitivity | 75 |
| HO Oxidation | Cost-effective | Risk of over-oxidation | 60 |
Challenges and Optimization Strategies
Q & A
Q. What are the recommended synthetic routes for (4-Trifluoromethyl-phenoxy)-acetaldehyde, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves coupling a trifluoromethyl-phenoxy precursor with acetaldehyde derivatives. For analogous compounds (e.g., 4’-(2,4-Difluorophenoxy)acetophenone), methods include:
- pH-controlled reactions : Optimize pH to 3–6 (preferably 4) to stabilize intermediates and minimize side reactions .
- Purification : Use steam distillation followed by benzene extraction and reduced-pressure rectification to isolate the product .
- Characterization : Confirm purity via HPLC and NMR. Adjust stoichiometry of fluorinated precursors to enhance yield (e.g., 2,4-difluoroaniline derivatives) .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Use inert, airtight containers under nitrogen to prevent oxidation. Store at –20°C for long-term stability .
- Safety Protocols : Wear PPE (gloves, masks, protective eyewear) to avoid dermal/ocular exposure. Dispose of waste via certified hazardous waste services to mitigate environmental contamination .
Q. What spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR : Use -NMR to confirm trifluoromethyl group integrity and -NMR for phenoxy-acetaldehyde backbone analysis .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CHFO) and isotopic patterns .
- FT-IR : Identify carbonyl (C=O) stretching (~1700 cm) and C-F vibrations (~1100–1200 cm) .
Advanced Research Questions
Q. How does the trifluoromethyl-phenoxy moiety influence metabolic interactions compared to unsubstituted acetaldehyde?
Methodological Answer:
- Enzyme Inhibition Studies : Use recombinant aldehyde dehydrogenase (ALDH) assays to compare inhibition kinetics. The electron-withdrawing trifluoromethyl group may reduce ALDH affinity, increasing acetaldehyde accumulation .
- Computational Modeling : Density Functional Theory (DFT) to analyze electronic effects on ALDH binding pockets. Compare with acetaldehyde’s LUMO energy to predict reactivity differences .
Q. What analytical challenges arise when quantifying this compound in biological matrices, and how can they be resolved?
Methodological Answer:
- Matrix Interference : Use derivatization (e.g., DNPH) to stabilize acetaldehyde adducts, followed by LC-MS/MS for selective quantification .
- Calibration : Prepare standards in matched matrices (e.g., plasma, tissue homogenates) to account for recovery losses. Validate with spike-and-recovery experiments (target: 85–115% recovery) .
- Contradictions in Data : Address discrepancies (e.g., PTR-MS vs. DNPH-HPLC) by cross-validating with isotope dilution techniques .
Q. How does this compound interact with DNA repair mechanisms?
Methodological Answer:
Q. What computational strategies predict its environmental persistence and degradation pathways?
Methodological Answer:
- QSPR Modeling : Predict half-life in water/soil using substituent-specific parameters (e.g., Hammett σ constants for trifluoromethyl groups) .
- Oxidation Studies : Simulate atmospheric oxidation with OH radicals using kinetic models (e.g., MCM v3.3.1) to identify degradation products (e.g., trifluoroacetic acid) .
Data Contradictions and Resolution
Q. Conflicting reports on acetaldehyde quantification: How to reconcile PTR-MS and DNPH-HPLC discrepancies?
Resolution Strategy:
- Interference Testing : Spiked matrices with known interferents (e.g., acetone, formaldehyde) to assess PTR-MS specificity .
- Statistical Validation : Apply Reduced Major Axis (RMA) regression to harmonize datasets, accounting for instrument-specific biases (e.g., slope = 1.47 ± 0.09 for PTR-MS vs. DNPH) .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
